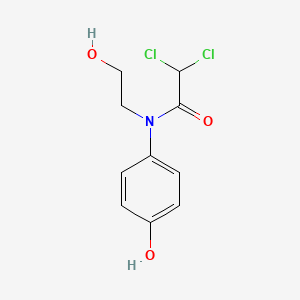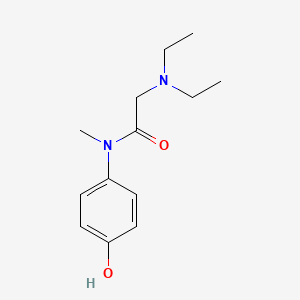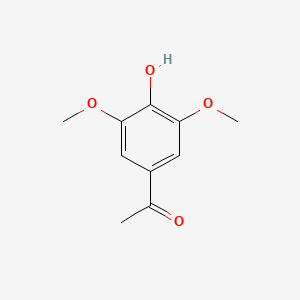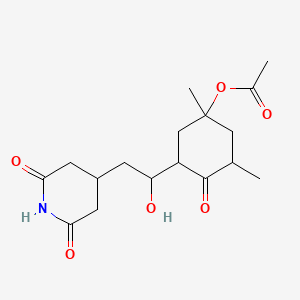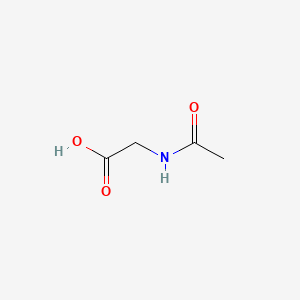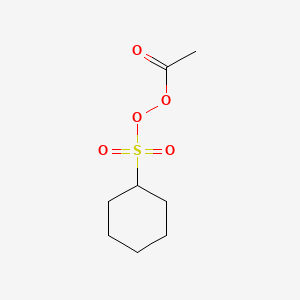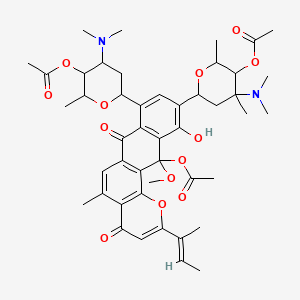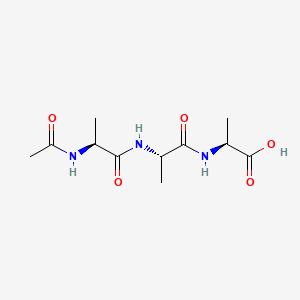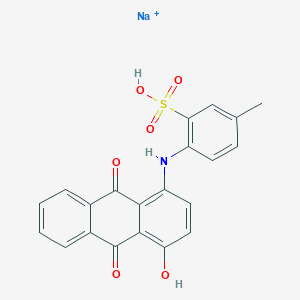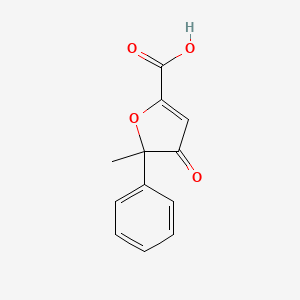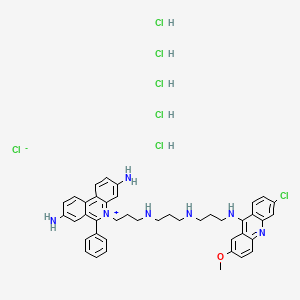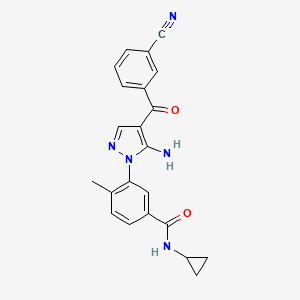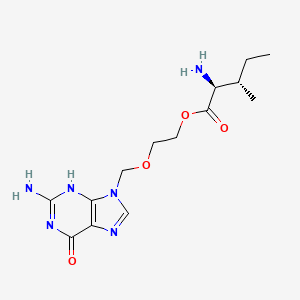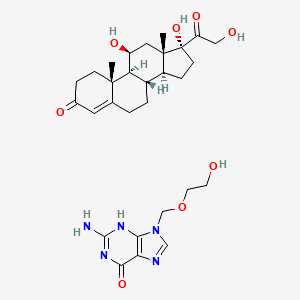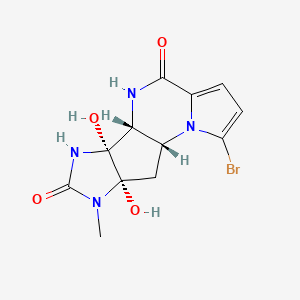
(-)-Agelastatin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agelastatin C is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity :
- (-)-Agelastatins, including Agelastatin C, have shown significant potential in anticancer applications. A study by (Han et al., 2013) described the synthesis of all known (-)-agelastatin alkaloids and their evaluation against nine human cancer cell lines. Particularly, (-)-Agelastatin A demonstrated potent activity against blood cancer cell lines.
Chemical Synthesis and Therapeutic Use :
- The chemical synthesis of Agelastatins, including Agelastatin C, has been a subject of research due to its therapeutic potential against hematologic malignancies. A patent reviewed by (Yoshimitsu & Tun, 2017) covers the synthesis of Agelastatins A to F, highlighting a novel biomimetic cyclization process that facilitates scalable access to these compounds.
Total Synthesis and Biological Activity :
- The total synthesis of Agelastatins, focusing on Agelastatin A, has been extensively studied by various research groups. (Dong, 2010) reviewed these syntheses, providing insights into the strategic design approaches for assembling these complex structures. These syntheses are crucial for facilitating further biological activity studies.
Inhibition of Osteopontin-Mediated Adhesion, Invasion, and Colony Formation :
- (-)-Agelastatin A, a closely related alkaloid, has been identified as an inhibitor of osteopontin-mediated neoplastic transformation and metastasis, as reported by (Mason et al., 2008). This study revealed that (-)-Agelastatin A could inhibit cancer cell proliferation and affect cell cycle phases, suggesting similar potential for Agelastatin C.
Mechanism of Action Studies on Antitumor Alkaloids :
- Research on the antitumor alkaloid (-)-Agelastatin A, closely related to Agelastatin C, has provided insights into its effects on cell signaling pathways, particularly the Wnt/GSK-3β/β-catenin/E-cadherin pathway, as discussed in a chapter by (Hale et al., 2005).
Pharmacokinetics in the Central Nervous System :
- The pharmacokinetics of Agelastatin A in the central nervous system has been studied, as reported by (Li et al., 2012). This research is significant for understanding the potential of Agelastatin C in treating brain tumors, given the similar structural and functional properties.
Design, Synthesis, and Pharmacokinetic Studies of Analogues :
- The design and synthesis of fluorinated Agelastatin analogues, along with their pharmacokinetic studies, have been explored for potential use against chronic lymphocytic leukemia. (Stout et al., 2014) found that certain synthetic analogues showed higher activity than the natural product, indicating the promise of Agelastatin derivatives in cancer treatment.
Propriétés
Numéro CAS |
201338-44-5 |
|---|---|
Nom du produit |
(-)-Agelastatin C |
Formule moléculaire |
C12H13BrN4O4 |
Poids moléculaire |
357.16 g/mol |
Nom IUPAC |
(1R,9R,10R,14S)-3-bromo-10,14-dihydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C12H13BrN4O4/c1-16-10(19)15-12(21)8-6(4-11(12,16)20)17-5(9(18)14-8)2-3-7(17)13/h2-3,6,8,20-21H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,11+,12-/m1/s1 |
Clé InChI |
FTXCKDLRLVUKQU-RMEKTUJTSA-N |
SMILES isomérique |
CN1C(=O)N[C@@]2([C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O)O |
SMILES |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
SMILES canonique |
CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-Agelastatin C, Agelastatin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



